4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. Its molecular structure consists of a pyridazine ring substituted with chlorine, methyl, and carboxylic acid groups, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like solvent extraction, crystallization, and purification through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridazine derivatives.
Scientific Research Applications
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing pharmaceutical agents.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylpyrazole: A precursor in the synthesis of the target compound.
1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A similar compound lacking the chlorine substitution.
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine: A compound without the carboxylic acid group.
Uniqueness
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
869357-55-1 |
---|---|
Molecular Formula |
C7H7ClN2O3 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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